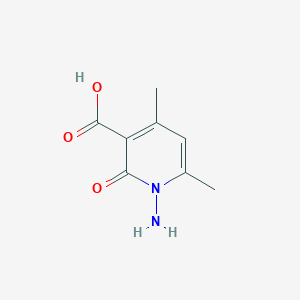

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (1-AMDOPCA) is a heterocyclic compound that is widely used in organic synthesis and as a biochemical reagent. It is a valuable building block for the synthesis of a variety of biologically active molecules, including drugs, agrochemicals, and pharmaceuticals. 1-AMDOPCA is also used in various biochemical applications, such as enzyme inhibition, protein binding, and DNA/RNA labeling. In

Applications De Recherche Scientifique

Synthesis and Structural Characterization

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid serves as a precursor or intermediate in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in medicinal chemistry and materials science. For instance, it has been used in the preparation of novel 1,2,4-oxadiazole heterocyclic compounds that exhibit potential hypertensive activity. The synthesis involves the treatment of ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate with aqueous ammonia, followed by subsequent chemical modifications to introduce the oxadiazole moiety (Kumar & Mashelker, 2007). Similarly, the compound has been used to synthesize a variety of pyridine and pyrimidine derivatives, which were then evaluated for their anti-microbial activities. Some of these derivatives showed significant antibacterial and antifungal effects, suggesting their potential use in developing new antimicrobial agents (Khidre, Abu‐Hashem, & El‐Shazly, 2011).

Catalysis and Peptide Coupling

In the field of peptide synthesis, this compound-related compounds have been explored as catalysts for peptide coupling reactions. These reactions are crucial for the synthesis of peptides and proteins, which have wide applications in drug development and biochemical research. The use of pyridine N-oxide derivatives in these coupling reactions minimizes racemization, making the process highly efficient and selective for the desired peptide products (Shiina et al., 2008).

Photophysical Studies and Material Science

Compounds derived from this compound have been investigated for their photophysical properties. For example, the synthesis and characterization of novel compounds with potential applications in optoelectronic devices have been reported. These studies involve detailed analysis using techniques such as FTIR, Raman spectroscopy, and DFT calculations to understand the electronic structures and optical properties of these compounds, which could lead to their application in photovoltaic cells, LEDs, and other optoelectronic components (Roushdy et al., 2019).

Propriétés

IUPAC Name |

1-amino-4,6-dimethyl-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-3-5(2)10(9)7(11)6(4)8(12)13/h3H,9H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPHVNBBMSIBDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(1-piperidinylmethyl)phenyl]nicotinamide](/img/structure/B505628.png)

![2-[4-(diphenylmethyl)piperazin-1-yl]-N-(2-ethyl-3-methylquinolin-4-yl)acetamide](/img/structure/B505632.png)

![3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-N-[(4-propan-2-yloxyphenyl)methyl]propan-1-amine](/img/structure/B505635.png)

![6-Amino-4-(2-chlorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505637.png)

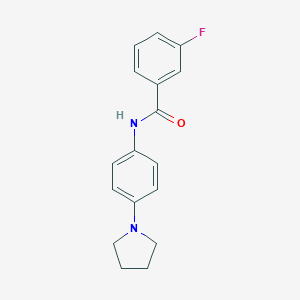

![N-[4-(diethylamino)phenyl]-2-fluorobenzamide](/img/structure/B505639.png)

![(2-Amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridin-3-yl)(morpholin-4-yl)methanone](/img/structure/B505640.png)

![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505645.png)

![6-Amino-3-(1-naphthyl)-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505646.png)

![6-Amino-4-(2-methoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505647.png)

![N-[2-(9H-carbazol-9-yl)-2-oxoethyl]-N-(3,4-dimethylphenyl)amine](/img/structure/B505649.png)

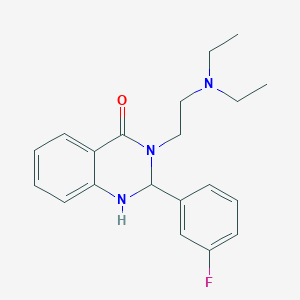

![2-[butyl(methyl)amino]-N-[2-(dimethylamino)-4-quinolinyl]acetamide](/img/structure/B505650.png)

![4,6-dimethyl-2-oxo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-2H-pyran-5-carboxamide](/img/structure/B505651.png)